molecular formula C11H9NO5P+ B14420546 4-Nitrophenyl 2-furanylmethylphosphinate CAS No. 81425-59-4

4-Nitrophenyl 2-furanylmethylphosphinate

Cat. No.: B14420546
CAS No.: 81425-59-4
M. Wt: 266.17 g/mol
InChI Key: DIDTXKOWAYZDRJ-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-furanylmethylphosphinate is a synthetic phosphinate ester featuring a 4-nitrophenyl group and a 2-furanylmethyl substituent. The compound’s structure combines aromatic (nitrophenyl and furan) and phosphinate functionalities, making it relevant in catalysis and enzymatic studies. Phosphinates, characterized by a P=O bond and two organic substituents, exhibit distinct electronic and steric properties compared to phosphates or phosphoesters.

Properties

CAS No.

81425-59-4

Molecular Formula

C11H9NO5P+

Molecular Weight

266.17 g/mol

IUPAC Name

furan-2-ylmethyl-(4-nitrophenoxy)-oxophosphanium

InChI

InChI=1S/C11H9NO5P/c13-12(14)9-3-5-10(6-4-9)17-18(15)8-11-2-1-7-16-11/h1-7H,8H2/q+1

InChI Key

DIDTXKOWAYZDRJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C[P+](=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-furanylmethylphosphinate typically involves the reaction of 4-nitrophenol with 2-furanylmethylphosphinic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus trichloride (PCl3) and furan derivatives. The reaction is often conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-furanylmethylphosphinate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

4-Nitrophenyl 2-furanylmethylphosphinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-furanylmethylphosphinate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-nitrophenyl 2-furanylmethylphosphinate with structurally related nitrophenyl derivatives, focusing on reactivity, applications, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Key Functional Groups Bond Types Molecular Weight (g/mol)* Key Features
This compound Phosphinate, nitrophenyl, furan P-O, C-O ~279† Aromatic furan; moderate steric bulk
4-Nitrophenyl phosphate (p-NPP) Phosphate, nitrophenyl P-O 219.08 Common phosphatase substrate
Bis(4-nitrophenyl) phosphoester (BNPP) Phosphoester, nitrophenyl P-O 340.19 Dual nitrophenyl groups; high reactivity
4-Nitrophenyl caprylate Ester, nitrophenyl C-O 279.31 Long aliphatic chain; lipophilic
4-Nitrophenyl sulfate (p-NPS) Sulfate, nitrophenyl S-O 219.15 Sulfatase substrate

*Molecular weights calculated for illustrative purposes.
†Estimated based on structural formula.

Reactivity in Catalytic Systems

  • Phosphinate vs. Phosphate/Phosphoester (p-NPP, BNPP):
    Phosphinates (R$2$P(O)OR') are less polarized than phosphates (O=P(O−)$3$) due to fewer electronegative substituents. This reduces their susceptibility to hydrolysis but may enhance stability under acidic conditions. In Hf-Ni metal-organic frameworks (MOFs), BNPP’s dual nitrophenyl groups enable rapid cleavage via P-O bond scission, whereas the furanylmethyl group in this compound may slow hydrolysis due to poorer leaving-group ability .

  • Ester (p-NPA, 4-nitrophenyl caprylate) vs. Phosphinate:
    Esters (C-O bonds) are typically hydrolyzed by esterases or lipases. The phosphinate’s P-O bond requires phosphatase activity, suggesting divergent enzymatic targets. The furan ring in the phosphinate may introduce π-π interactions in catalytic systems, unlike the aliphatic caprylate .

  • Sulfate (p-NPS) vs. Phosphinate:
    S-O bonds in sulfates are hydrolyzed by sulfatases. Phosphinates, with stronger P-O bonds, are less reactive in such systems but may offer selectivity in MOF-driven catalysis .

Research Findings and Implications

  • Catalytic Selectivity: In Hf-Ni MOFs, BNPP’s hydrolysis rate exceeds p-NPP by 10-fold due to dual leaving groups. The phosphinate’s furan substituent could reduce reactivity but improve selectivity for specific catalysts .
  • Enzymatic Studies: p-NPP’s widespread use in phosphatase assays suggests the phosphinate could serve as a specialized substrate, with furan modulating enzyme binding .

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